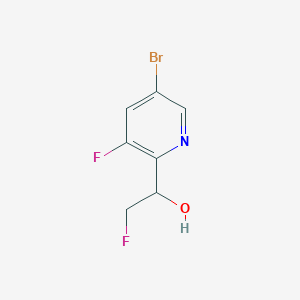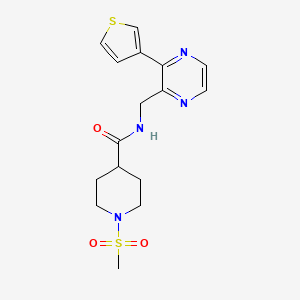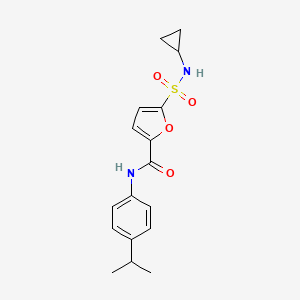
5-(N-cyclopropylsulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(N-cyclopropylsulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
DNA Binding and Structural Studies Research into furan derivatives, including compounds structurally related to 5-(N-cyclopropylsulfamoyl)-N-(4-isopropylphenyl)furan-2-carboxamide, has shown their significance in DNA binding and structural studies. For example, furamidine, a dicationic minor groove binding drug with a furan moiety, exhibits enhanced DNA-binding affinity. Its crystal structure in complex with DNA reveals stronger interactions compared to similar drugs, hinting at the potential for designing more effective DNA-binding agents (Laughton et al., 1995). These interactions are crucial for understanding drug-DNA dynamics and developing new therapeutics targeting DNA structures.
Synthetic Pathways and Novel Compounds The synthesis of furan derivatives has been explored for creating novel compounds with potential applications in pharmaceuticals and materials science. One study discusses the synthesis of N-substituted furan carboxamide derivatives, showcasing innovative synthetic routes (Bossio et al., 1994). Another highlights the enzymatic cascade for synthesizing furan carboxylic acids, emphasizing biobased building blocks for industry applications (Jia et al., 2019). These studies contribute to the development of new methods for producing furan-based compounds, expanding the toolbox for chemical synthesis and material innovation.
Antibacterial and Antifungal Activities Research has demonstrated the potential of furan derivatives, including structures akin to this compound, in antimicrobial applications. The synthesis and evaluation of N-(4-bromophenyl)furan-2-carboxamide derivatives showed significant in vitro antibacterial activities against drug-resistant bacteria (Siddiqa et al., 2022). This suggests the potential for furan derivatives to serve as new agents in combating bacterial infections resistant to current treatments.
Material Science and Polymer Applications The versatility of furan derivatives extends into material science, where they are used to develop sustainable alternatives to conventional polymers. For instance, furan-2,5-dicarboxylic acid-based polyamides have been investigated as eco-friendly replacements for polyphthalamides, demonstrating the potential of furan derivatives in creating high-performance materials with commercial interest (Jiang et al., 2015).
Propriétés
IUPAC Name |
5-(cyclopropylsulfamoyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11(2)12-3-5-13(6-4-12)18-17(20)15-9-10-16(23-15)24(21,22)19-14-7-8-14/h3-6,9-11,14,19H,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXQBNAJHQEFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2659337.png)
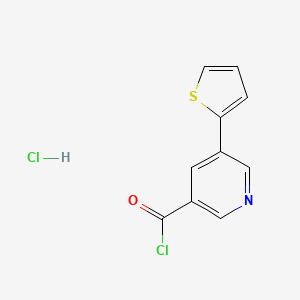
![N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2659340.png)
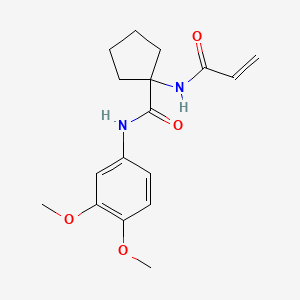
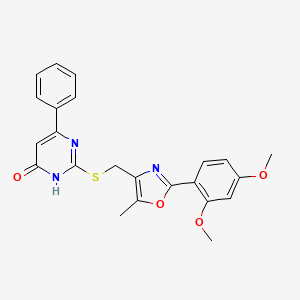

![N-(1-Cyano-1-cyclopropylethyl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2659347.png)
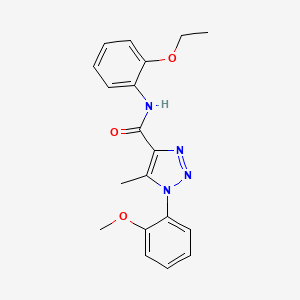
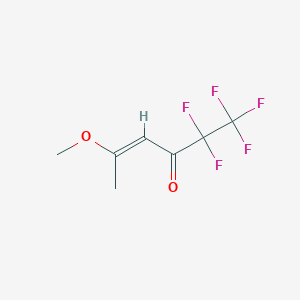
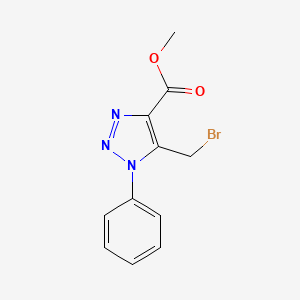
![N-(4-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2659356.png)
![3-(3-Chloro-1-benzothiophen-2-yl)-6-(morpholin-4-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2659358.png)
